Cas no 2227711-08-0 ((1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol)

(1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol
- 2227711-08-0
- EN300-1920062
-
- Inchi: 1S/C6H9BrN2OS/c7-5-3-9-6(11-5)4(10)1-2-8/h3-4,10H,1-2,8H2/t4-/m1/s1
- InChI Key: ASFJZXBDILOTPN-SCSAIBSYSA-N
- SMILES: BrC1=CN=C([C@@H](CCN)O)S1
Computed Properties
- Exact Mass: 235.96190g/mol
- Monoisotopic Mass: 235.96190g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.4Ų
- XLogP3: 0.6
(1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1920062-0.5g |
(1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol |
2227711-08-0 | 0.5g |
$1811.0 | 2023-09-17 | ||
Enamine | EN300-1920062-5.0g |
(1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol |
2227711-08-0 | 5g |
$5470.0 | 2023-06-02 | ||
Enamine | EN300-1920062-1g |
(1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol |
2227711-08-0 | 1g |
$1887.0 | 2023-09-17 | ||
Enamine | EN300-1920062-0.25g |
(1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol |
2227711-08-0 | 0.25g |
$1735.0 | 2023-09-17 | ||
Enamine | EN300-1920062-1.0g |
(1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol |
2227711-08-0 | 1g |
$1887.0 | 2023-06-02 | ||
Enamine | EN300-1920062-2.5g |
(1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol |
2227711-08-0 | 2.5g |
$3696.0 | 2023-09-17 | ||
Enamine | EN300-1920062-10g |
(1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol |
2227711-08-0 | 10g |
$8110.0 | 2023-09-17 | ||
Enamine | EN300-1920062-0.05g |
(1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol |
2227711-08-0 | 0.05g |
$1584.0 | 2023-09-17 | ||
Enamine | EN300-1920062-0.1g |
(1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol |
2227711-08-0 | 0.1g |
$1660.0 | 2023-09-17 | ||
Enamine | EN300-1920062-5g |
(1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol |
2227711-08-0 | 5g |
$5470.0 | 2023-09-17 |
(1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol Related Literature
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Additional information on (1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol
Introduction to (1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol (CAS No. 2227711-08-0)
(1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol, a compound with the CAS number 2227711-08-0, is a chiral molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a brominated thiazole ring and an amino alcohol moiety, which contribute to its potential therapeutic applications.
The chiral center at the 1-position of the propanol chain imparts enantiomeric specificity to the molecule, making it a valuable candidate for the development of enantioselective drugs. The presence of the bromine atom in the thiazole ring enhances the compound's reactivity and can influence its pharmacological properties, such as solubility, metabolic stability, and binding affinity to target proteins.
Recent studies have explored the potential of (1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, potentially offering new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. The amino group in the molecule can interact with neurotransmitter receptors, while the brominated thiazole ring may enhance its ability to cross the blood-brain barrier.
In addition to its neurological applications, (1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that it could be a promising candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The structural diversity of (1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol also makes it an attractive scaffold for drug discovery. Chemists have synthesized various derivatives by modifying the amino group or the thiazole ring to optimize its pharmacological profile. For instance, substituting different functional groups on the amino moiety can enhance its selectivity towards specific receptors or enzymes. Similarly, altering the substituents on the thiazole ring can improve its metabolic stability and reduce potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of (1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses and exhibits a favorable pharmacokinetic profile. These findings are encouraging and pave the way for further clinical development.
In conclusion, (1R)-3-amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol (CAS No. 2227711-08-0) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and chiral nature make it an ideal candidate for enantioselective drug development. Ongoing research and clinical trials will continue to elucidate its full potential in treating various diseases and disorders.
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